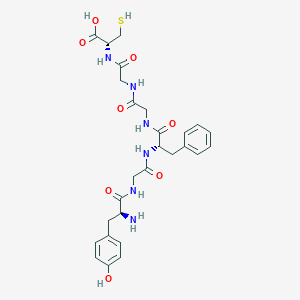
L-Tyrosylglycyl-L-phenylalanylglycylglycyl-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosylglycyl-L-phenylalanylglycylglycyl-L-cysteine is a complex peptide composed of the amino acids tyrosine, glycine, phenylalanine, and cysteine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosylglycyl-L-phenylalanylglycylglycyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents such as HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide.
化学反应分析
Types of Reactions
L-Tyrosylglycyl-L-phenylalanylglycylglycyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (dithiothreitol).
Substitution: The peptide can participate in substitution reactions, particularly at the amino and carboxyl termini.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often used for coupling reactions involving carboxyl groups.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of peptide conjugates with various functional groups.
科学研究应用
L-Tyrosylglycyl-L-phenylalanylglycylglycyl-L-cysteine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and disulfide bond formation.
Medicine: Potential therapeutic applications due to its antioxidant properties and ability to form stable disulfide bonds.
Industry: Utilized in the development of peptide-based materials and as a component in biosensors.
作用机制
The mechanism of action of L-Tyrosylglycyl-L-phenylalanylglycylglycyl-L-cysteine involves its ability to form disulfide bonds, which can stabilize protein structures and protect against oxidative stress. The cysteine residue plays a crucial role in redox reactions, while the other amino acids contribute to the peptide’s overall stability and functionality.
相似化合物的比较
Similar Compounds
L-Cysteine: A sulfur-containing amino acid involved in redox reactions.
L-Tyrosine: An amino acid involved in protein synthesis and precursor to neurotransmitters.
L-Phenylalanine: An essential amino acid used in protein synthesis.
Uniqueness
L-Tyrosylglycyl-L-phenylalanylglycylglycyl-L-cysteine is unique due to its specific sequence and the presence of multiple glycine residues, which provide flexibility to the peptide chain
属性
CAS 编号 |
501911-51-9 |
|---|---|
分子式 |
C27H34N6O8S |
分子量 |
602.7 g/mol |
IUPAC 名称 |
(2R)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C27H34N6O8S/c28-19(10-17-6-8-18(34)9-7-17)25(38)30-14-24(37)32-20(11-16-4-2-1-3-5-16)26(39)31-12-22(35)29-13-23(36)33-21(15-42)27(40)41/h1-9,19-21,34,42H,10-15,28H2,(H,29,35)(H,30,38)(H,31,39)(H,32,37)(H,33,36)(H,40,41)/t19-,20-,21-/m0/s1 |
InChI 键 |
QOHUJFHXFVZPKK-ACRUOGEOSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


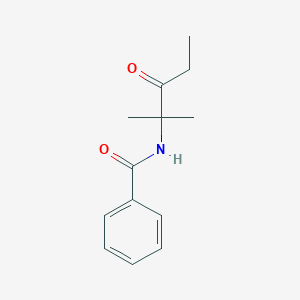


![[(3S,7S,8R,9S,10R,13S,14S)-7-tert-butylperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14235798.png)
![2-Azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14235804.png)

![1-[(Diethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14235811.png)
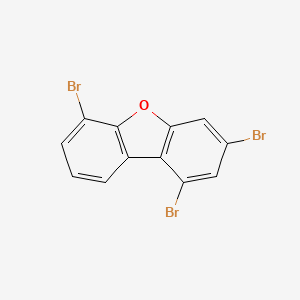
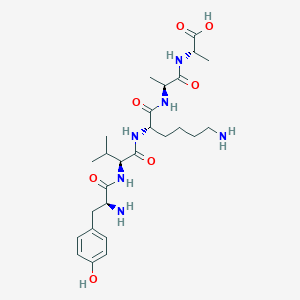

![2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline](/img/structure/B14235832.png)
![6-[(2-{[6-(Decylamino)-6-oxohexyl]sulfanyl}ethyl)sulfanyl]-N-octylhexanamide](/img/structure/B14235839.png)
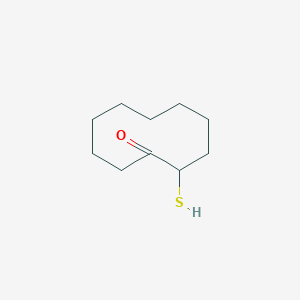
![Acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane](/img/structure/B14235857.png)
